molecular formula C23H20N2O4 B2548276 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide CAS No. 896305-31-0

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide

カタログ番号: B2548276
CAS番号: 896305-31-0
分子量: 388.423
InChIキー: ZCGKVXNJHSGDBQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide (CAS 896305-31-0) is a synthetic organic compound with a molecular formula of C23H20N2O4 and a molecular weight of 388.42 g/mol . This complex molecule is constructed from two key pharmacophoric elements: a 2,3-dihydro-1,4-benzodioxin moiety and a 5-oxopyrrolidin ring system, which are linked by a naphthalene-1-carboxamide group . The 1,4-benzodioxane scaffold is a versatile template in medicinal chemistry, known to be incorporated into molecules with a range of biological activities, including acting as agonists and antagonists for various receptor subtypes such as nicotinic, alpha-adrenergic, and 5-HT receptors . Furthermore, derivatives containing this structure have been investigated for their potential as antitumor and antibacterial agents . The pyrrolidine ring is another privileged structure found in numerous bioactive molecules and pharmaceuticals . Given this structural profile, this compound is a valuable chemical intermediate or reference standard for researchers exploring new therapeutic agents. It is particularly relevant for programs targeting metabolic diseases, neurological disorders, and oncology. This product is intended for non-human research and development applications only. It is not approved for diagnostic, therapeutic, or veterinary use. Researchers should handle this material with appropriate safety precautions.

特性

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c26-22-12-16(14-25(22)17-8-9-20-21(13-17)29-11-10-28-20)24-23(27)19-7-3-5-15-4-1-2-6-18(15)19/h1-9,13,16H,10-12,14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGKVXNJHSGDBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzodioxin ring, followed by the formation of the pyrrolidinone ring, and finally, the coupling with the naphthalene carboxamide group. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be precisely controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and reactant concentrations would be essential to maintain consistency and efficiency in production.

化学反応の分析

Types of Reactions

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

科学的研究の応用

Antimicrobial Properties

Research has indicated that derivatives of compounds containing the 5-oxopyrrolidine structure exhibit notable antimicrobial activities. For instance, studies have demonstrated that related naphthalene derivatives show effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida and Aspergillus species .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainActivity TypeMIC (µg/mL)
Compound AStaphylococcus aureusAntibacterial15
Compound BEscherichia coliAntibacterial20
Compound CAspergillus nigerAntifungal10

Anticancer Potential

The anticancer properties of compounds similar to N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide have been explored in various studies. These compounds have been shown to inhibit cell growth in several cancer cell lines, including those derived from breast cancer (MDA-MB-231), ovarian cancer (OVCAR), and glioblastoma (SNB). The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation pathways .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineCompound TestedPercent Growth Inhibition (%)
MDA-MB-231Naphthalene Derivative A75
OVCARNaphthalene Derivative B68
SNBNaphthalene Derivative C82

作用機序

The mechanism of action of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Benzodioxin-Containing Derivatives

Silybin and Flavone Derivatives (Antihepatotoxic Agents)

Silybin, a flavonolignan with a 1,4-dioxane ring, exhibits antihepatotoxic activity by reducing serum markers like SGOT and SGPT in rat models . Key structural differences include:

  • Silybin: Contains a flavonoid backbone with a non-fused dioxane ring and hydroxyl groups critical for activity.
  • Target Compound: Features a fused benzodioxin ring and lacks hydroxyl groups but includes a pyrrolidinone-lactam and naphthalene carboxamide.

Structure-Activity Relationship (SAR) :

  • Hydroxy methyl substituents on the dioxane ring (e.g., compound 4g in ) enhance antihepatotoxic activity .
  • The target compound’s pyrrolidinone may mimic hydrogen-bonding interactions of silybin’s hydroxyl groups, but its naphthalene group could alter target specificity.
EFLEA and ADB-FUBINACA (Pharmacologically Active Analogs)
  • EFLEA : N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-yl]-N-methylhydroxy-amine includes a branched alkyl chain, likely influencing CNS activity .
  • ADB-FUBINACA: A carboxamide-linked indazole derivative with fluorinated substituents, acting as a synthetic cannabinoid .

Comparison :

  • The target compound’s naphthalene carboxamide differs from ADB-FUBINACA’s indazole-carboxamide, suggesting divergent receptor affinities.
  • EFLEA’s propan-2-yl group contrasts with the target’s rigid pyrrolidinone, impacting conformational flexibility.

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) logP*
Target Compound Benzodioxin + Pyrrolidinone Naphthalene-1-carboxamide ~395 ~3.1
Silybin (1) Flavonolignan + Dioxane Multiple hydroxyl groups 482.4 2.1
ADB-FUBINACA Indazole + Amino acid 4-Fluorobenzyl 377.4 4.8
EFLEA Benzodioxin + Propan-2-yl N-Methylhydroxy-amine ~265 1.5

*Predicted using computational tools (e.g., ChemAxon).

Discussion of Key Differences and Implications

  • Antihepatotoxic Potential: While silybin derivatives rely on hydroxyl groups for activity, the target compound’s pyrrolidinone and naphthalene groups may engage alternative mechanisms .
  • Receptor Specificity: ADB-FUBINACA’s indazole-carboxamide targets cannabinoid receptors, whereas the target’s naphthalene group could shift selectivity toward other targets (e.g., kinases or GPCRs) .
  • Synthetic Complexity : The Ugi-Azide reaction () offers modularity, but the target compound’s lactam structure may necessitate specialized ring-closing steps .

生物活性

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including cytotoxicity, antimicrobial effects, and structure-activity relationships (SAR), supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a naphthalene backbone substituted with a carboxamide group and a 2,3-dihydro-1,4-benzodioxin moiety. The presence of the pyrrolidine ring adds to its structural complexity. Understanding the chemical properties is crucial for predicting biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₉N₃O₃
Molecular Weight305.36 g/mol
Log P (Octanol-Water Partition)3.5
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

Cytotoxicity

Research has shown that derivatives of naphthalene carboxamides exhibit significant cytotoxic effects against various cancer cell lines. In vitro studies indicate that compounds similar to N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide can have IC50 values lower than 10 nM against murine P388 leukemia and human Jurkat leukemia cells .

Case Study : A study evaluated the cytotoxic effects of a series of naphthalene derivatives in vivo against colon tumors in mice. The results demonstrated that specific derivatives led to tumor regression, highlighting their potential as anticancer agents .

Antimicrobial Activity

The compound has shown promising antimicrobial properties. For instance, related naphthalene derivatives have been tested against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium species, with minimum inhibitory concentrations (MIC) indicating effective antibacterial activity .

Table 2: Antimicrobial Activity Data

CompoundTarget PathogenMIC (µmol/L)
N-(4-methylphenyl)naphthalene-1-carboxamideMRSA26.0
N-(2-hydroxyphenyl)naphthalene-1-carboxamideM. kansasii15.2

Structure-Activity Relationships (SAR)

The biological activity of naphthalene derivatives often correlates with their structural features. For instance, increased lipophilicity generally enhances antimicrobial activity up to a certain point before adverse effects are observed .

Key Findings :

  • Compounds with electron-withdrawing groups showed varied activity based on their lipophilicity and electronic properties.
  • The optimal log P for antimicrobial activity was found to be between 2.0 and 3.0, beyond which activity decreased significantly.

Q & A

Q. What are the recommended methodologies for synthesizing Compound X with high purity and yield?

Methodological Answer:

  • Step 1 : Optimize reaction conditions using computational reaction path search tools (e.g., quantum chemical calculations) to predict feasible synthetic routes. This reduces trial-and-error experimentation .
  • Step 2 : Employ orthogonal purification techniques (e.g., column chromatography followed by recrystallization) to isolate the compound. Monitor purity via HPLC with UV detection (λ = 254 nm) .
  • Step 3 : Validate structural integrity using 1H^1H-NMR and 13C^{13}C-NMR, ensuring the absence of residual solvents or byproducts. Compare spectra with known benzodioxin-pyrrolidinone derivatives .

Q. How should researchers safely handle and store Compound X in laboratory settings?

Methodological Answer:

  • Handling : Use chemical-resistant gloves (e.g., nitrile) and work in a fume hood to avoid inhalation of fine particulates. No specific GHS hazard classification is reported for structurally similar carboxamides, but assume acute toxicity (Category 4) as a precaution .
  • Storage : Keep in airtight containers under inert gas (N2_2 or Ar) at –20°C to prevent oxidation. Avoid proximity to strong acids/bases due to potential hydrolysis of the amide bond .

Q. What spectroscopic techniques are critical for characterizing Compound X’s stereochemistry?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute configuration of the pyrrolidin-3-yl and benzodioxin moieties. Use synchrotron radiation for high-resolution data .
  • Vibrational Circular Dichroism (VCD) : Confirm enantiomeric purity by comparing experimental and computed spectra for chiral centers .
  • NOESY NMR : Identify spatial proximities between protons in the naphthalene and benzodioxin groups to validate stereochemical assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for Compound X across different assay systems?

Methodological Answer:

  • Step 1 : Conduct meta-analysis of raw data (e.g., IC50_{50}, Ki) to identify outliers. Use statistical tools like Grubbs’ test to exclude erroneous measurements .
  • Step 2 : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability. Include positive controls (e.g., reference inhibitors) for calibration .
  • Step 3 : Investigate off-target interactions via proteome-wide affinity profiling (e.g., thermal shift assays) to confirm specificity .

Q. What computational strategies are effective for modeling Compound X’s binding interactions with its target receptor?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate ligand-receptor dynamics over 100+ ns. Analyze hydrogen bonding and π-π stacking between naphthalene and aromatic residues .
  • Free Energy Perturbation (FEP) : Calculate binding free energy (ΔG) for structural analogs to identify critical substituents (e.g., benzodioxin vs. benzofuran) .
  • Docking Validation : Cross-validate results with experimental mutagenesis data (e.g., alanine scanning of receptor residues) .

Q. How should experimentalists design studies to investigate Compound X’s metabolic stability in vitro?

Methodological Answer:

  • Step 1 : Use human liver microsomes (HLMs) with NADPH cofactor to assess Phase I metabolism. Monitor degradation via LC-MS/MS over 60 minutes .
  • Step 2 : Apply factorial design (e.g., 23^3 matrix) to test variables: enzyme concentration (0.5–2 mg/mL), incubation time (15–60 min), and pH (6.8–7.8) .
  • Step 3 : Identify metabolites using high-resolution mass spectrometry (HRMS) with MSE data-independent acquisition. Compare fragmentation patterns with synthetic standards .

Q. What advanced techniques are recommended for analyzing Compound X’s solid-state polymorphism?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Detect polymorphic transitions by heating at 10°C/min under N2_2. Correlate endotherms with XRPD patterns .
  • Dynamic Vapor Sorption (DVS) : Assess hygroscopicity and stability of amorphous vs. crystalline forms at 25°C/60% RH .
  • Solid-State NMR : Use 13C^{13}C CP/MAS to distinguish between polymorphs based on chemical shift anisotropy .

Data Contradiction Analysis

Q. How can researchers address discrepancies in solubility data for Compound X across literature sources?

Methodological Answer:

  • Step 1 : Standardize measurement protocols (e.g., shake-flask method at 25°C, 24 hr equilibration) to eliminate methodological variability .
  • Step 2 : Use Hansen Solubility Parameters (HSPs) to predict miscibility in solvents (e.g., DMSO vs. ethanol). Validate with experimental solubility .
  • Step 3 : Investigate aggregation phenomena via dynamic light scattering (DLS). Report critical aggregation concentration (CAC) alongside solubility .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。